1-Amino-3-bromopyridin-1-ium iodide
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Overview
Description
1-Amino-3-bromopyridin-1-ium iodide is a chemical compound with the molecular formula C₅H₆BrIN₂ and a molecular weight of 300.92 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and an iodide ion attached to a pyridinium ring. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of 1-Amino-3-bromopyridin-1-ium iodide typically involves the reaction of 3-bromopyridine with an amine source in the presence of an iodide salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Chemical Reactions Analysis
1-Amino-3-bromopyridin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-bromopyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-3-bromopyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and iodide atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-Amino-3-bromopyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Amino-3-chloropyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-iodopyridin-1-ium iodide: Contains an iodine atom instead of bromine.
1-Amino-3-fluoropyridin-1-ium iodide: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .
Properties
Molecular Formula |
C5H6BrIN2 |
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Molecular Weight |
300.92 g/mol |
IUPAC Name |
3-bromopyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C5H6BrN2.HI/c6-5-2-1-3-8(7)4-5;/h1-4H,7H2;1H/q+1;/p-1 |
InChI Key |
XUUFBEZNPACQAZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C[N+](=C1)N)Br.[I-] |
Origin of Product |
United States |
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